

A Spectroscopic Comparison of 5-Hydroxy-2hydroxymethylpyridine and Its Precursors

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Compound of Interest		
Compound Name:	5-Hydroxy-2- hydroxymethylpyridine	
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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **5-Hydroxy-2-hydroxymethylpyridine** and its synthetic precursors. This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and a visual representation of their synthetic relationship.

This guide presents a comprehensive spectroscopic comparison of **5-Hydroxy-2-hydroxymethylpyridine**, a key heterocyclic compound of interest in medicinal chemistry, with its selected precursors: 5-Hydroxy-2-methylpyridine and 5-Hydroxy-2-pyridinecarboxylic acid. This document is intended to serve as a valuable resource for researchers by providing a clear, comparative overview of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for these compounds. Understanding the distinct spectral features of each molecule is crucial for monitoring reaction progress, confirming identity, and assessing purity during synthesis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **5-Hydroxy-2-hydroxymethylpyridine** and its precursors. These values have been compiled from various spectral databases and literature sources.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)



Compo und	H-3	H-4	H-6	-CH₃ / - CH₂OH	-ОН	-соон	Solvent
5- Hydroxy- 2- methylpy ridine	7.23 (dd)	6.93 (d)	-	2.06 (s)	13.17 (s)	-	DMSO- d ₆ [1]
5- Hydroxy- 2- pyridinec arboxylic acid	7.98 (dd)	6.53 (d)	8.20 (d)	-	11.5 (br s)	11.5 (br s)	DMSO- d ₆ [2]
5- Hydroxy- 2- hydroxy methylpy ridine	~7.3-7.5	~7.1-7.3	~8.1-8.3	~4.5-4.8	~9.5-10.5	-	(Predicte d)

Table 2: 13 C NMR Spectroscopic Data (δ , ppm)



Compo und	C-2	C-3	C-4	C-5	C-6	-CH₃ / - CH₂OH	Solvent
5- Hydroxy- 2- methylpy ridine	~155-160	~120-125	~125-130	~155-160	~140-145	~15-20	(Predicte d)
5- Hydroxy- 2- pyridinec arboxylic acid	~165	~120-125	~125-130	~155-160	~140-145	-	(Predicte d)
5- Hydroxy- 2- hydroxy methylpy ridine	~150-155	~120-125	~125-130	~155-160	~140-145	~60-65	(Predicte d)

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

Compound	O-H Stretch	C-H Stretch (aromatic)	C=O Stretch	C=C, C=N Stretch	C-O Stretch
5-Hydroxy-2- methylpyridin e	3400-2400 (broad)	~3100	-	~1600, ~1500	~1250
5-Hydroxy-2- pyridinecarbo xylic acid	3300-2500 (broad)	~3100	~1700	~1610, ~1500	~1280
5-Hydroxy-2- hydroxymeth ylpyridine	3400-3200 (broad)	~3100	-	~1600, ~1500	~1250, ~1050



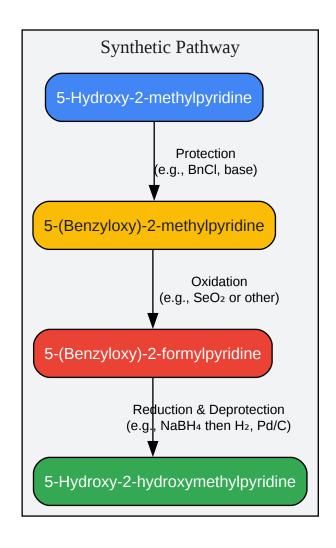
Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M]+	Key Fragmentation Peaks
5-Hydroxy-2-methylpyridine	109	108, 80, 53[3][4]
5-Hydroxy-2-pyridinecarboxylic acid	139	121, 94, 66
5-Hydroxy-2- hydroxymethylpyridine	125	108, 96, 78

Synthetic Relationship

The following diagram illustrates a potential synthetic pathway from 5-hydroxy-2-methylpyridine to **5-hydroxy-2-hydroxymethylpyridine**, highlighting the chemical transformations that lead to the changes observed in the spectroscopic data.





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A potential synthetic route to **5-Hydroxy-2-hydroxymethylpyridine**.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide. Instrument-specific parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.



- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Background Collection: Record a background spectrum of the empty ATR setup to subtract atmospheric and instrument-related absorptions.
- Sample Spectrum Acquisition: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum. The resulting spectrum shows the infrared absorption of the sample.

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 For volatile compounds, this can be done via direct infusion or through a gas chromatograph (GC-MS). For non-volatile solids, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used after dissolving the sample in a suitable solvent.



- Ionization: The sample molecules are ionized in the ion source. Electron ionization (EI) is common for GC-MS, while ESI is a soft ionization technique often used for more fragile molecules.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
 by the mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).
- Instrument Setup: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.
- Spectrum Acquisition: Scan the sample over a specific wavelength range (e.g., 200-400 nm for aromatic compounds) to record the absorbance.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The absorbance at λmax can be used for quantitative analysis using the Beer-Lambert law. For pyridine and its derivatives, characteristic absorptions are typically observed in the UV region.[5][6]

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